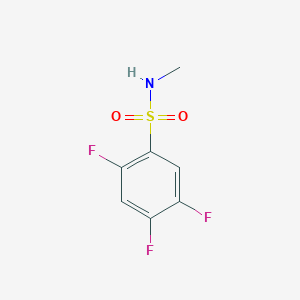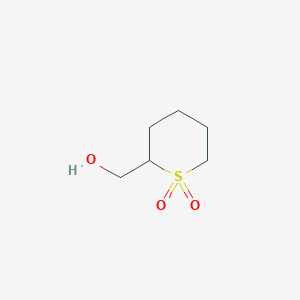
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione, also known as sulbactam, is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to enhance their efficacy against resistant bacteria. Sulbactam has been widely used in clinical settings to treat infections caused by gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has explored the synthesis of polyfunctional fused heterocyclic compounds, highlighting the reactivity of specific dione compounds in creating complex heterocyclic structures. For instance, studies have shown how such diones can react with amino-thioxopyrimidinone in boiling acetic acid, leading to the formation of fused heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
Polymer Solar Cells
In the field of renewable energy, novel alcohol-soluble n-type conjugated polyelectrolytes have been synthesized, incorporating dione backbones to enhance electron mobility and conductivity. These materials have shown promise as electron transport layers in inverted polymer solar cells, demonstrating significant improvements in power conversion efficiency (Lin Hu et al., 2015).
Ring Opening Polymerization
Dione derivatives have also been utilized in the organo-catalyzed ring-opening polymerization of specific lactones, showing the potential for creating polyesters with pendant functional groups. This method indicates a pathway toward biodegradable polymers with tailored properties for medical and environmental applications (Olivier Thillaye du Boullay et al., 2010).
Corrosion Inhibition
Research into the corrosion inhibition properties of spirocyclopropane derivatives, including those with dione functionalities, for mild steel in acidic environments, has revealed their effectiveness as environmentally friendly corrosion inhibitors. These studies suggest potential applications in protecting industrial and infrastructure materials (M. Chafiq et al., 2020).
Organic Field-Effect Transistors
The development of new donor-acceptor-donor molecules with dione cores for organic field-effect transistors underscores the role of these compounds in improving charge transport performance. Such advances could lead to more efficient and durable organic electronic devices (Zhengxu Cai et al., 2013).
Biodegradable Polymer Synthesis
Furthermore, dione compounds have been instrumental in the enzymatic synthesis of biobased polyesters, demonstrating the feasibility of using renewable resources to produce high-performance, environmentally friendly materials (Yi Jiang et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that hydroxymethyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Hydroxymethylation, a process involving the introduction of a hydroxymethyl group, can lead to changes in the physical-chemical properties of a compound, potentially enhancing its biological activity .
Biochemical Pathways
Hydroxymethyl compounds can be involved in various metabolic processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-related factors .
Result of Action
The introduction of a hydroxymethyl group can lead to changes in a compound’s biological activity, potentially enhancing its therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
properties
IUPAC Name |
(1,1-dioxothian-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-5-6-3-1-2-4-10(6,8)9/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWOCJTEFXXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

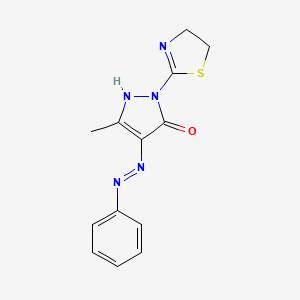

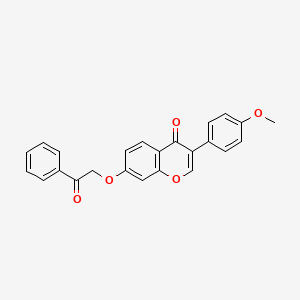
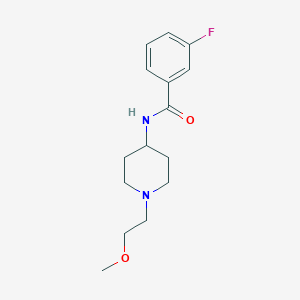

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2987057.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
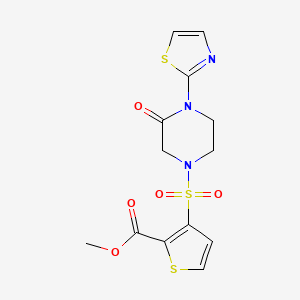
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)
